molecular formula C18H32O4 B1259584 13-Hydroperoxylinoleic acid

13-Hydroperoxylinoleic acid

Cat. No.: B1259584
M. Wt: 312.4 g/mol
InChI Key: ITZHGZMZQUJODL-ZKMIVQISSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Lipid Peroxidation and Oxylipin Metabolism

13-Hydroperoxylinoleic acid (13-HPODE) is a primary product of lipid peroxidation, a process of oxidative degradation of lipids. researchgate.net It is formed from linoleic acid, an essential omega-6 polyunsaturated fatty acid, through both enzymatic and non-enzymatic pathways. hogrefe.comresearchgate.net The formation of 13-HPODE is a critical step in the broader cascade of oxylipin metabolism. frontiersin.org Oxylipins are a diverse family of oxygenated fatty acids that play significant roles in cell signaling and various physiological and pathological processes. frontiersin.orgmdpi.com

The generation of 13-HPODE can occur through the action of lipoxygenase (LOX) enzymes, particularly 15-lipoxygenase (15-LOX), which specifically catalyzes the insertion of molecular oxygen at the 13th carbon of linoleic acid. wikipedia.orgoup.com This enzymatic process is highly stereospecific, predominantly forming the 13(S)-hydroperoxy isomer. wikipedia.org Non-enzymatic formation, driven by free radicals and singlet oxygen during oxidative stress, also leads to the production of 13-HPODE, typically as a racemic mixture of S and R stereoisomers. wikipedia.orgoup.com

Once formed, 13-HPODE is a highly reactive intermediate that can be further metabolized through several enzymatic pathways, leading to a variety of bioactive molecules. frontiersin.orgresearchgate.net These pathways include the allene (B1206475) oxide synthase (AOS), hydroperoxide lyase (HPL), divinyl ether synthase (DES), and peroxygenase (POX) pathways. frontiersin.orgresearchgate.net For instance, HPL can cleave 13-HPODE to produce volatile C6 aldehydes and 12-oxo-dodecenoic acid. nih.gov In the jasmonate biosynthetic pathway in plants, AOS converts 13-hydroperoxylinolenate (a related hydroperoxide) into an unstable allene oxide, a precursor to jasmonic acid. nih.gov

Significance as a Primary Lipid Hydroperoxide in Biological Systems

As a primary lipid hydroperoxide, 13-HPODE holds considerable significance in biological systems due to its role as a precursor to potent signaling molecules and its direct impact on cellular processes. hogrefe.commdpi.com It is one of the most extensively studied endogenous lipid hydroperoxides. nih.gov The presence of 13-HPODE and its metabolites has been linked to various physiological and pathological conditions. mdpi.com

Research has shown that 13-HPODE can modulate gene expression and cellular signaling pathways. nih.govmdpi.com For example, in intestinal epithelial cells, 13-HPODE has been found to alter the expression of thousands of genes, enhancing lipid metabolic pathways such as steroid hormone biosynthesis and PPAR signaling. mdpi.comnih.gov It also promotes detoxification mechanisms involving cytochrome-P450 while suppressing oxidative phosphorylation. nih.gov These alterations can influence lipid uptake and transport, cell differentiation, and proliferation. nih.gov

Furthermore, 13-HPODE is implicated in cellular stress responses. It can induce oxidative stress, leading to an increase in the activities of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). hogrefe.com The decomposition of 13-HPODE can generate cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), which contribute to cellular damage. mdpi.comresearchgate.net The biological effects of 13-HPODE are thought to occur through direct interaction with cell-surface components or via the small amounts that enter the cell, acting similarly to hormones. ahajournals.org Its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), is also a significant signaling molecule. nih.gov

Interactive Data Table: Research Findings on 13-HPODE

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H32O4

Molecular Weight

312.4 g/mol

IUPAC Name

(9Z,12E)-13-hydroperoxyoctadeca-9,12-dienoic acid

InChI

InChI=1S/C18H32O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,15,21H,2-6,8,10-14,16H2,1H3,(H,19,20)/b9-7-,17-15+

InChI Key

ITZHGZMZQUJODL-ZKMIVQISSA-N

SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)O)OO

Isomeric SMILES

CCCCC/C(=C\C/C=C\CCCCCCCC(=O)O)/OO

Canonical SMILES

CCCCCC(=CCC=CCCCCCCCC(=O)O)OO

Synonyms

12,13-epoxylinoleic acid
13-HPLA
13-hydroperoxylinoleic acid

Origin of Product

United States

Biosynthesis Pathways of 13 Hydroperoxylinoleic Acid

Enzymatic Formation through Lipoxygenases

The principal route for the synthesis of 13-hydroperoxylinoleic acid is through the action of lipoxygenases (LOXs). These non-heme iron-containing dioxygenases catalyze the insertion of molecular oxygen into polyunsaturated fatty acids that contain a (1Z, 4Z)-pentadiene system. mdpi.com The reaction begins with the abstraction of a hydrogen atom from the central methylene (B1212753) group of the pentadiene moiety, followed by the addition of oxygen. mdpi.com

Role of Specific Lipoxygenase Isoforms (e.g., 13-LOX, 15-LOX)

The production of 13-HPODE is specifically catalyzed by certain lipoxygenase isoforms. In plants, these are typically referred to as 13-lipoxygenases (13-LOXs) . gsartor.orgoup.com These enzymes exhibit a high degree of specificity for oxygenating the C-13 position of linoleic acid. gsartor.org For example, soybean lipoxygenase-1 is well-known for almost exclusively producing this compound. nih.gov In tomato, the TomloxD isoform, a chloroplast-targeted lipoxygenase, is implicated in producing 13-hydroperoxy products from both linoleic and linolenic acids. academicjournals.org Similarly, in potato, LOX2 and LOX3 preferentially use linoleic acid to generate 13-hydroperoxides. nih.gov

In mammals, the analogous enzymes are often termed 15-lipoxygenases (15-LOXs) , such as ALOX15 and ALOX15B. frontiersin.orghmdb.ca These enzymes can also metabolize linoleic acid to form this compound. hmdb.cahogrefe.com The nomenclature difference (15-LOX vs. 13-LOX) arises from the primary substrate used for classification; 15-LOX refers to the oxygenation position on arachidonic acid, but when acting on linoleic acid, it produces the 13-hydroperoxy derivative. nih.gov

Substrate Specificity of Lipoxygenases (e.g., Linoleic Acid, Alpha-Linolenic Acid)

Lipoxygenases exhibit varying degrees of substrate specificity. The primary substrates for the synthesis of hydroperoxides are polyunsaturated fatty acids like linoleic acid and alpha-linolenic acid . worldscientific.comresearchgate.net Many 13-LOXs and 15-LOXs can utilize both linoleic and alpha-linolenic acid. For instance, a 13S-lipoxygenase from the fungus Fusarium oxysporum can oxidize C18-polyunsaturated fatty acids, including both linoleic and alpha-linolenic acid, to their 13S-hydroperoxy derivatives. plos.org

However, some isoforms show a preference for one substrate over another. For example, recombinant 9R-lipoxygenase from Nostoc sp. SAG 25.82 showed higher specific activity with linoleic acid compared to alpha-linolenic acid. plos.org Conversely, some mammalian 15-LOXs, while capable of metabolizing linoleic acid, may show a higher affinity for arachidonic acid. nih.govacs.org This dual specificity allows the enzyme to participate in different metabolic pathways depending on the available substrate. nih.govacs.org

Interactive Data Table: Substrate Specificity of Various Lipoxygenases
Enzyme/IsoformOrganismPreferred Substrate(s)Primary Product from Linoleic Acid
13-LOX (Soybean LOX-1) Glycine max (Soybean)Linoleic Acid13-HPODE nih.gov
13-LOX (TomloxD) Solanum lycopersicum (Tomato)Linoleic Acid, Linolenic Acid13-HPODE academicjournals.org
13-LOX (Potato LOX2/LOX3) Solanum tuberosum (Potato)Linoleic Acid13-HPODE nih.gov
15-LOX (ALOX15/ALOX15B) HumanArachidonic Acid, Linoleic Acid13-HPODE frontiersin.orghmdb.ca
13S-LOX (FoxLOX) Fusarium oxysporumLinoleic Acid, Alpha-Linolenic Acid13S-HPODE plos.org
9R-LOX Nostoc sp.Linoleic Acid > Alpha-Linolenic Acid9-HPODE plos.org

Regiospecificity of Lipoxygenase Activity

Regiospecificity refers to the enzyme's ability to direct oxygenation to a specific carbon atom of the fatty acid backbone. gsartor.org Plant lipoxygenases are broadly categorized as 9-LOX or 13-LOX based on whether they introduce oxygen at the C-9 or C-13 position of linoleic acid, respectively. gsartor.orgoup.com The formation of 13-HPODE is a hallmark of 13-LOX activity.

Factors such as pH can influence the regiospecificity of some lipoxygenases. For example, commercially available soybean LOX-1 shows optimal regioselectivity for producing the 13-HPODE isomer at a pH of 9 or higher. researchgate.netresearchgate.net In olive pulp, lipoxygenase displays a clear preference (77%) for producing 13-hydroperoxides. csic.es However, some LOXs, termed dual positional specific LOXs, can produce a mixture of both 9- and 13-hydroperoxides. oup.com For instance, a lipoxygenase from maize was found to produce a 1:1 mixture of 13-HPODE and 9-HPODE. medchemexpress.com

Stereospecificity of Enzymatic Products

The enzymatic reaction catalyzed by lipoxygenases is highly stereospecific, meaning it produces a specific stereoisomer of the hydroperoxide product. The reaction involves the stereoselective abstraction of a hydrogen atom and the subsequent antarafacial addition of molecular oxygen. mdpi.complos.org

In the case of 13-HPODE synthesis, 13-LOXs typically produce the 13S-hydroperoxy derivative. mdpi.complos.org For example, soybean lipoxygenase-1 converts linoleic acid predominantly into 13-L-hydroperoxy-9-cis, 11-trans-octadecadienoic acid (13S-HPODE). uu.nl This stereocontrol is crucial as the specific stereoisomer determines its subsequent metabolic fate and biological activity. While enzymatic reactions are highly stereospecific, the racemic mixture, denoted as (±)13-HpODE, can be produced through non-enzymatic oxidation. medchemexpress.com

Cellular and Subcellular Localization of Biosynthetic Enzymes (e.g., Chloroplasts)

The biosynthesis of 13-HPODE occurs in specific cellular compartments, which is largely determined by the localization of the lipoxygenase isoforms. In plants, many 13-LOXs are targeted to chloroplasts . researchgate.netoup.commdpi.com For example, Arabidopsis 13-LOX isoforms (LOX2, LOX3, LOX4, and LOX6) possess N-terminal transit peptides that direct them to plastids. mdpi.com The tomato 13-LOX, TomloxD, is also a chloroplast-targeted protein. academicjournals.org

Within the chloroplast, these enzymes can be further localized to specific sub-compartments. Studies in potato have shown that 13-lipoxygenases (LOX H1 and LOX H3) are found in both the stroma and associated with thylakoid membranes. oup.comnih.govoup.com This localization is significant as it places the enzyme in close proximity to its substrates, the polyunsaturated fatty acids found in chloroplast membranes, and to the downstream enzymes of the oxylipin pathway. oup.comnih.gov While chloroplasts are a primary site, LOX enzymes have also been found in the cytoplasm and associated with other membranes. researchgate.net

Interactive Data Table: Subcellular Localization of 13-Lipoxygenases
Enzyme/IsoformOrganismPrimary Subcellular Localization
13-LOX Isoforms (LOX2, LOX3, LOX4, LOX6) Arabidopsis thalianaChloroplasts/Plastids mdpi.com
TomloxD Solanum lycopersicum (Tomato)Chloroplasts nih.govacademicjournals.org
LOX H1, LOX H3 Solanum tuberosum (Potato)Chloroplasts (Stroma and Thylakoids) oup.comnih.govoup.com
LOX2 Arabidopsis thalianaChloroplasts oup.com

Regulation of Lipoxygenase Activity and Gene Expression

The production of 13-HPODE is tightly controlled at multiple levels, including the regulation of enzyme activity and the expression of lipoxygenase genes.

Regulation of Enzyme Activity: The activity of lipoxygenases can be modulated by various factors. In some cases, the enzyme can be inhibited by its own product, this compound, a phenomenon known as self-inactivation. nih.gov The availability of substrates and oxygen can also kinetically control the reaction rate. nih.gov

Regulation of Gene Expression: The expression of lipoxygenase genes is a critical control point and is often responsive to developmental cues and environmental stimuli. worldscientific.com For example, in potato, the expression of the 13-lipoxygenase LOX H3 is induced by wounding, which commits the pathway towards the synthesis of jasmonic acid, a downstream product of 13-HPODE. nih.gov In contrast, another 13-LOX, LOX H1, is expressed at constant levels. nih.gov

In humans, the expression of 15-LOX genes is subject to complex regulation. The expression of ALOX15 in macrophages is strongly dependent on cytokines like IL-4 and IL-13. frontiersin.org The regulation can also occur at the epigenetic level, with histone methylation and demethylation playing a critical role in controlling the transcription of the 15-LOX-1 gene. plos.org Furthermore, alternative splicing of 5-lipoxygenase mRNA can lead to different protein variants, representing another layer of post-transcriptional regulation. plos.org

Non-Enzymatic Formation Mechanisms

Beyond enzymatic pathways, this compound (13-HpODE) can be formed through several non-enzymatic mechanisms. These processes are primarily driven by the chemical reactivity of linoleic acid with various oxidizing agents and are characterized by a lack of stereospecificity.

Generation via Reactive Oxygen Species

The formation of 13-HpODE can be initiated by reactive oxygen species (ROS), which are highly reactive molecules containing oxygen. glpbio.com ROS can trigger the oxidation of linoleic acid through radical-driven processes. hogrefe.com The generation of these hydroperoxides is not stereoselective and results in racemic mixtures. acs.org For instance, the non-enzymatic abstraction of a hydrogen atom from the bis-allylic position of linoleic acid by ROS leads to the formation of both 9-HpODE and 13-HpODE. acs.org

Studies have shown that 13-HpODE itself can induce oxidative stress by stimulating the generation of other ROS, such as superoxide (B77818) radicals or hydrogen peroxide. hogrefe.com This suggests a potential feedback loop where the product of lipid peroxidation can promote further oxidative processes. The interaction of 13-HpODE with cells can lead to an increased production of ROS, a phenomenon that has been linked to the induction of apoptosis (programmed cell death) in certain cell types. This process is not dependent on an increase in intracellular calcium but is directly related to the enhanced production of ROS.

Autoxidation Processes

Autoxidation is a spontaneous, non-enzymatic process of oxidation that occurs in the presence of oxygen. For linoleic acid, autoxidation is a major pathway for the formation of hydroperoxides, including 13-HpODE. hogrefe.comwiley.com This process typically involves a free radical chain reaction and leads to a variety of oxidation products. The primary products of linoleic acid autoxidation are the monohydroperoxides, 13-hydroperoxy-9,11-octadecadienoic acid (13-HpODE) and 9-hydroperoxy-10,12-octadecadienoic acid (9-HpODE). wiley.com

The ratio of these isomers can be influenced by environmental conditions such as temperature. For example, during the autoxidation of pure linoleic acid at room temperature, nearly equal amounts of 9-HpODE and 13-HpODE are formed. nih.gov However, at elevated temperatures, the distribution of these regioisomers can change significantly. nih.gov The autoxidation process is initiated by the abstraction of a hydrogen atom from the allylic methylene group of the fatty acid, which then reacts with oxygen. acs.org This process is not limited to free linoleic acid but can also occur with linoleic acid esterified in lipids.

Formation of Racemic Mixtures in Non-Enzymatic Pathways

A key characteristic of non-enzymatic formation pathways for 13-HpODE is the production of racemic mixtures. glpbio.comacs.orgmedchemexpress.com Unlike enzymatic reactions, which are highly stereospecific and typically yield a single enantiomer (e.g., the S-isomer), non-enzymatic processes such as autoxidation and ROS-mediated oxidation lack this stereochemical control. acs.orguliege.be

This lack of specificity means that both the (R)- and (S)-enantiomers of 13-HpODE are produced, resulting in what is referred to as a (±)-13-HpODE or a racemic mixture. glpbio.commedchemexpress.commedchemexpress.eu The presence of a racemic mixture of hydroperoxides is often considered an indicator of non-enzymatic lipid peroxidation. uliege.be Chiral analysis of hydroperoxides formed during storage of food products, for example, has shown racemic compositions, supporting their non-enzymatic origin. uliege.be This is a critical distinction from the specific isomers produced by enzymes like lipoxygenases. medchemexpress.com

Metabolism and Downstream Oxylipin Pathways of 13 Hydroperoxylinoleic Acid

Enzymatic Diversification of 13-Hydroperoxylinoleic Acid

The enzymatic conversion of this compound is a critical branch point in oxylipin metabolism. The two major enzymatic pathways, the AOS and HPL pathways, lead to the formation of jasmonates and a variety of aldehydes and oxoacids, respectively. frontiersin.orgscispace.com

Allene (B1206475) oxide synthase (AOS) is a key enzyme that commits this compound to the jasmonate biosynthetic pathway. nih.govnih.gov This enzyme is a member of the cytochrome P450 family, designated as CYP74A. nih.gov

AOS catalyzes the dehydration of this compound to form an unstable allene oxide, 12,13-epoxyoctadecatrienoic acid. nih.govuniprot.org This intermediate is then rapidly converted by the enzyme allene oxide cyclase (AOC) to produce the cyclic compound, 12-oxo-phytodienoic acid (OPDA). frontiersin.orgoup.com The formation of OPDA is a crucial step in the synthesis of jasmonates. oup.com Research has shown that while flaxseed extract alone can produce racemic OPDA, the addition of recombinant AOC significantly increases the yield and stereoselectivity for the natural cis-(+)-OPDA enantiomer. researchgate.net

Following its synthesis in the plastid, OPDA is transported to the peroxisome. oup.com There, it undergoes reduction by 12-oxophytodienoate reductase 3 (OPR3) to form 3-oxo-2-(2'-[Z]-pentenyl)cyclopentane-1-octanoic acid (OPC-8:0). oup.comresearchgate.net Subsequent steps involving CoA ligation and three rounds of β-oxidation lead to the formation of jasmonic acid. oup.com Jasmonic acid can be further metabolized to other bioactive forms, such as the volatile ester methyl jasmonate. oup.com The entire pathway from α-linolenic acid to jasmonic acid is a well-established signaling cascade in plants, involved in responses to stress and developmental processes. frontiersin.orgoup.com

The hydroperoxide lyase (HPL) pathway represents another major route for the metabolism of this compound. pnas.org HPL enzymes catalyze the cleavage of the carbon chain of fatty acid hydroperoxides, leading to the formation of short-chain aldehydes and oxoacids. scispace.compnas.org

HPL specifically cleaves this compound to produce a C6 aldehyde, hexanal, and a C12 oxoacid, 12-oxo-(9Z)-dodecenoic acid. pnas.orgresearchgate.net In contrast, when HPL acts on 9-hydroperoxides of linoleic acid, it can produce nonenal. tandfonline.comtandfonline.com These volatile aldehydes, often referred to as "green leaf volatiles," are responsible for the characteristic smell of freshly cut grass and have roles in plant defense and fruit aroma. frontiersin.orgpnas.org

The C12 oxoacid produced from the HPL-mediated cleavage of this compound, 12-oxo-trans-10-dodecenoic acid, is known as traumatin (B1237919). pnas.orgscispace.com Traumatin is considered a wound hormone in plants, involved in promoting cell division and the healing of damaged tissues. pnas.orgusp.br It can be further oxidized, often non-enzymatically, to form traumatic acid (trans-10-dodecenedioic acid). annualreviews.org The precursor for both the defense signal jasmonate and the wound-healing signal traumatin is 13(S)-hydroperoxylinolenic acid, highlighting the intricate regulation of plant defense and repair mechanisms. usp.br

Interactive Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

EnzymeAbbreviationFunctionPathway
Allene Oxide SynthaseAOSConverts this compound to an allene oxide. nih.govnih.govJasmonate Biosynthesis
Allene Oxide CyclaseAOCCyclizes the allene oxide to form 12-oxo-phytodienoic acid (OPDA). frontiersin.orgoup.comJasmonate Biosynthesis
12-Oxophytodienoate Reductase 3OPR3Reduces OPDA in the peroxisome. oup.comresearchgate.netJasmonate Biosynthesis
Hydroperoxide LyaseHPLCleaves this compound into aldehydes and oxoacids. scispace.compnas.orgAldehyde and Traumatin Formation

Table 2: Major Products of this compound Metabolism

CompoundClassFormed ViaSignificance
12,13-epoxyoctadecatrienoic acidAllene OxideAllene Oxide Synthase (AOS)Unstable intermediate in jasmonate synthesis. nih.govuniprot.org
12-oxo-phytodienoic acidCyclopentenoneAllene Oxide Cyclase (AOC)Precursor to jasmonic acid. frontiersin.orgoup.com
Jasmonic AcidJasmonateMulti-step enzymatic pathwayPlant hormone involved in defense and development. frontiersin.orgoup.com
Methyl JasmonateJasmonateMethylation of Jasmonic AcidVolatile signaling molecule. oup.com
HexanalAldehydeHydroperoxide Lyase (HPL)"Green leaf volatile" with roles in defense and aroma. pnas.orgresearchgate.net
12-oxo-trans-10-dodecenoic acidOxoacidHydroperoxide Lyase (HPL)Wound hormone (Traumatin). pnas.orgscispace.com
Traumatic AcidDicarboxylic AcidOxidation of TraumatinWound healing in plants. annualreviews.org
Production of Aldehydes (e.g., Hexenal, Nonenal) and Oxoacids

Hydroperoxide Dehydrase/Isomerase Activity

Enzymes with hydroperoxide dehydrase or isomerase activity metabolize this compound (13-HPODE) into various products, including unstable allene oxides which are then converted into ketols. nih.gov In spinach chloroplast envelope membranes, a hydroperoxide dehydratase metabolizes 13S-HPODE into an unstable allene oxide. nih.gov This intermediate subsequently undergoes spontaneous hydrolysis to form α- and γ-ketols. nih.gov

The enzymatic conversion of hydroperoxides into ketols is a recognized pathway. For instance, enzyme preparations from flax, wheat, and corn seeds, which contain hydroperoxide dehydrase, can convert hydroperoxides into α-ketols. capes.gov.br Specifically, 13-hydroperoxy-octadecatrienoic acid (13-HPOT), a related compound, is transformed into 12-oxo-13-hydroxy-9(Z),15(Z)-octadecadienoic acid (an α-ketol). capes.gov.br This process demonstrates the capability of hydroperoxide dehydrase to generate ketol structures from lipid hydroperoxides. capes.gov.br In spinach chloroplasts, the metabolism of 13S-HPODE by hydroperoxide dehydratase leads to the formation of ketols. nih.gov

These ketols can be further metabolized. Studies on linolenic acid hydroperoxides have shown that the initially formed α-ketols can undergo subsequent oxidation by lipoxygenase, leading to the formation of hydroperoxides of α-ketols. capes.gov.br For example, the α-ketol derived from 13-HPOT can be oxidized to 9-hydroperoxy-12-oxo-13-hydroxy-10(E),15(Z)-octadecadienoic acid. capes.gov.br

Peroxygenase (POX) Pathways

The peroxygenase pathway represents another significant route for the metabolism of this compound, leading to the formation of various oxygenated fatty acids. researchgate.net This pathway is particularly noted for its role in producing precursors for cutin, a major component of the plant cuticle. researchgate.netnih.gov In this pathway, 13-HPODE is utilized by peroxygenase to create these cutin monomers. nih.gov This metabolic route is distinct from other pathways, such as those leading to jasmonic acid or volatile aldehydes. nih.gov

Divinyl Ether Synthase (DES) Reactions

Divinyl ether synthases (DES) are enzymes that catalyze the conversion of fatty acid hydroperoxides into divinyl ether fatty acids. nih.gov Specifically, 13-HPODE serves as a substrate for certain DES enzymes, leading to the formation of a divinyl ether known as etheroleic acid. oup.comoup.com

DES enzymes are classified as members of the CYP74 family of cytochrome P450 enzymes. oup.com While some DES enzymes, like those from tomato and potato, exclusively convert 9-hydroperoxides, others found in species like garlic (Allium sativum) and Ranunculus can metabolize 13-hydroperoxides. nih.govoup.comoup.com A cDNA identified from garlic encodes a 9/13-DES capable of converting both 9-HPODE and 13-HPODE into their corresponding divinyl ethers, colneleic acid and etheroleic acid, respectively. oup.comoup.com The product pattern of this garlic DES depends on the availability of the substrate. oup.com In garlic itself, where 13-lipoxygenase products are prominent, etheroleic acid is the major divinyl ether formed. oup.com

Non-Enzymatic Decomposition Pathways

This compound is a relatively unstable metabolite that can decompose through non-enzymatic pathways, especially in the presence of factors like transition metals. mimedb.orgwiley.com This decomposition is significant because it leads to the formation of highly reactive species, including free radicals and cytotoxic aldehydes. nih.gov

Generation of Lipid-Derived Free Radicals (e.g., Alkoxyl, Peroxyl, Alkyl Radicals)

The non-enzymatic decomposition of 13-HPODE is a source of various lipid-derived free radicals. nih.gov Homolytic cleavage of the hydroperoxy group (the O-O bond) results in the formation of an alkoxy radical (LO·). mimedb.orghmdb.ca This process can be enhanced by factors such as Fe(II) ions. nih.gov The decomposition of 13-HPODE can yield lipid alkoxyl radicals, lipid peroxyl radicals, and carbon-centered lipid alkyl radicals. nih.gov The generation of these radicals is a key step in lipid peroxidation, leading to damage to other biological molecules. nih.gov The spin trapping method is commonly used to detect these unstable radical species. nih.govtandfonline.com Studies have confirmed the trapping of free radicals, likely alkyl radicals, in mixtures containing soybean lipoxygenase-1 and 13-HPODE, indicating a free-radical chain reaction mechanism for its decomposition. tandfonline.com

Radical TypeFormation MechanismReference
Alkoxyl Radical (LO·) Homolytic cleavage of the O-O bond in the hydroperoxy group. mimedb.orghmdb.ca
Peroxyl Radical (LOO·) Formed during the lipid peroxidation chain reaction. nih.gov
Alkyl Radical (L·) Carbon-centered radical formed during decomposition. nih.govtandfonline.com

Formation of Reactive Aldehydes (e.g., 4-Hydroxy-2-nonenal (HNE))

A major outcome of the non-enzymatic degradation of 13-HPODE is the formation of cytotoxic and reactive aldehydes, most notably 4-hydroxy-2-nonenal (4-HNE). wiley.comnih.gov The formation of 4-HNE from 13-HPODE can occur through distinct mechanisms. One major pathway involves the allylic hydrogen abstraction at the C-8 position of 13S-HPODE, leading to a 10,13-dihydroperoxide intermediate. nih.gov This intermediate then undergoes cleavage between C-9 and C-10 to yield 4S-hydroperoxy-2E-nonenal (4-HPNE), which is the direct precursor to 4S-HNE. nih.gov

The decomposition of 13-HPODE mediated by Fe(II) ions has been shown to produce several α,β-unsaturated aldehydes. acs.orgnih.gov At low Fe(II) concentrations, 4-hydroperoxy-2-nonenal (B23920) and 4-oxo-2-nonenal (B12555) are the major initial products. acs.orgnih.gov With higher Fe(II) concentrations or longer incubation times, 4-hydroperoxy-2-nonenal is converted to 4-hydroxy-2-nonenal. acs.orgnih.gov

PrecursorIntermediate ProductFinal Aldehyde ProductReference
13S-HPODE10,13-dihydroperoxide4S-HPNE nih.gov
13S-HPODE4-hydroperoxy-2-nonenal4-hydroxy-2-nonenal acs.orgnih.gov
13S-HPODE-4-oxo-2-nonenal acs.orgnih.gov

Adduct Formation with Biological Macromolecules (e.g., Nε–(hexanoyl) lysine)

This compound (13-HPODE) and its degradation products are known to react with biological macromolecules, leading to the formation of various adducts. This process of covalent modification can alter the structure and function of proteins and nucleic acids, contributing to the pathophysiology of various diseases.

A significant pathway involves the direct reaction of 13-HPODE with lysine (B10760008) residues in proteins to form Nε-(hexanoyl)lysine (HEL). nih.govwikipedia.org This amide-type adduct is considered a plausible marker for the initial stages of lipid hydroperoxide-derived protein modification. nih.govwikipedia.org The formation of HEL has been demonstrated in vitro by reacting 13-HPODE with a model lysine compound, N-benzoyl-glycyl-L-lysine. nih.gov The proposed mechanism for this reaction involves a dioxetane intermediate. nih.gov The presence of HEL has been confirmed in vivo within human atherosclerotic lesions and in oxidized low-density lipoprotein (LDL), highlighting its relevance in pathological conditions. nih.gov Furthermore, HEL-modified proteins, such as tropomyosin 1, have been identified in cancer cells, suggesting a role for this adduct in carcinogenesis. wikipedia.orgacs.org

In addition to direct reactions, the decomposition of 13-HPODE generates highly reactive α,β-unsaturated aldehydes. These secondary products are major contributors to macromolecular damage. The homolytic decomposition of 13-HPODE can yield reactive aldehydes such as 4-hydroxy-2-nonenal (HNE), 4-oxo-2-nonenal (ONE), 4,5-epoxy-2(E)-decenal (EDE), and 9,12-dioxo-10(E)-dodecenoic acid (DODE). tandfonline.com These aldehydes readily form covalent adducts with nucleophilic side chains of amino acid residues in proteins (such as lysine, histidine, and cysteine) and with DNA bases. tandfonline.comhogrefe.com For example, HNE is known to form Michael adducts with histidine residues, while ONE can form ketoamide adducts with lysine. tandfonline.com These modifications can lead to protein inactivation and dysfunction. wikipedia.org

The table below summarizes the key adducts formed from 13-HPODE and its derivatives with biological macromolecules.

Precursor MoleculeReactive SpeciesTarget MacromoleculeAdduct FormedSignificance
13-HPODE13-HPODEProtein (Lysine)Nε-(hexanoyl)lysine (HEL)Marker of early lipid peroxidation-derived protein damage. nih.govwikipedia.org
13-HPODE4-hydroxy-2-nonenal (HNE)Protein (Histidine, Cysteine, Lysine)Michael AdductsProtein dysfunction, cellular stress. wikipedia.orgtandfonline.com
13-HPODE4-oxo-2-nonenal (ONE)Protein (Lysine)Ketoamide AdductsBiomarker of lipid hydroperoxide-mediated damage. tandfonline.com
13-HPODEReactive Aldehydes (e.g., ONE)DNAEtheno-type AdductsGenotoxicity, potential role in carcinogenesis. hogrefe.comgsartor.org

Metal-Independent Decomposition Mechanisms

While the decomposition of 13-HPODE is frequently catalyzed by transition metal ions, several metal-independent pathways also exist. These mechanisms are crucial for understanding the full scope of 13-HPODE's reactivity and biological consequences, particularly in environments where free metal ions are scarce.

One notable metal-independent mechanism involves the interaction of 13-HPODE with halogenated quinones, which are known carcinogens and disinfection byproducts found in drinking water. tandfonline.com Research has shown that compounds like 2,5-dichloro-1,4-benzoquinone (B146525) (DCBQ) can significantly enhance the decomposition of 13-HPODE. nih.govtandfonline.com This process does not require metal ions and proceeds via a novel mechanism involving nucleophilic substitution coupled with homolytic decomposition. nih.govtandfonline.com The reaction is initiated by a nucleophilic attack of the hydroperoxide on the quinone, forming a quinone peroxide intermediate. This intermediate then decomposes homolytically, generating a lipid alkoxyl radical (13-LO•) and other radical species. tandfonline.com

The subsequent breakdown of these radical intermediates leads to the formation of various products, including:

Reactive Lipid Alkyl Radicals : Such as pentyl and 7-carboxyheptyl radicals. nih.govtandfonline.com

Genotoxic Aldehydes : Notably 4-hydroxy-2-nonenal (HNE). nih.govtandfonline.com

Quinone-Lipid Alkoxyl Conjugates : Identified as major, stable products of the reaction. nih.govtandfonline.com

This pathway represents a significant link between exposure to certain environmental contaminants and the endogenous generation of harmful reactive species from lipid hydroperoxides.

Another context for metal-independent decomposition is through non-enzymatic, free radical-driven processes that can occur under conditions of oxidative stress. wikipedia.org Furthermore, certain enzymes can facilitate the decomposition of 13-HPODE. For instance, soybean lipoxygenase-1 has been shown to decompose 13-HPODE, following first-order kinetics, in a process that appears to involve a free-radical chain reaction mechanism initiated by the enzyme itself.

The table below details the key aspects of the metal-independent decomposition of 13-HPODE by halogenated quinones.

ReactantProposed MechanismKey IntermediatesMajor ProductsSignificance
Halogenated Quinones (e.g., DCBQ)Nucleophilic substitution followed by homolytic decomposition. nih.govtandfonline.comQuinone peroxide, Lipid alkoxyl radical (13-LO•). tandfonline.comLipid alkyl radicals, 4-hydroxy-2-nonenal (HNE), Quinone-lipid alkoxyl conjugates. nih.govtandfonline.comExplains potential genotoxicity of halogenated quinones via enhanced decomposition of endogenous lipid hydroperoxides. nih.gov

Mechanistic Investigations of 13 Hydroperoxylinoleic Acid Interactions

Enzyme-Substrate Kinetics and Binding Studies (e.g., Lipoxygenase)

13-Hydroperoxylinoleic acid (13-HPODE) plays a crucial role in the catalytic cycle of lipoxygenases (LOX), acting as both a product and an activator. The interaction between 13-HPODE and lipoxygenase has been the subject of detailed kinetic and spectroscopic studies to elucidate the enzyme's activation mechanism.

Soybean lipoxygenase-1, a well-studied model, exists in a native ferrous (Fe2+) state. This native enzyme exhibits a kinetic lag period upon incubation with its substrate, linoleic acid. nih.gov The addition of 13-HPODE eliminates this lag, indicating that the product is required for enzyme activation. nih.gov This activation process involves the conversion of the enzyme's iron from the inactive ferrous (Fe2+) state to the active ferric (Fe3+) state. nih.govtandfonline.com

Kinetic studies using stopped-flow methods have revealed that the interaction between lipoxygenase and 13-HPODE is a two-step mechanism. tandfonline.com This involves a rapid initial bimolecular association followed by a slower, irreversible unimolecular process. tandfonline.com This interaction leads to the formation of different enzyme species with distinct spectroscopic properties. The addition of a stoichiometric amount of 13-HPODE to native lipoxygenase converts it to a "yellow" species, characterized by an absorption maximum at 330 nm and the presence of Fe(III). uu.nl Further addition of excess 13-HPODE results in a "purple" species, with an additional absorption band at 570 nm, which is suggested to be the active form during the aerobic reaction. tandfonline.comuu.nl

The dissociation constant (Kd) for the purple species, formed from the interaction of lipoxygenase and 13-HPODE, has been estimated. In one study, the dissociation constant of the purple species was determined to be 1.3 x 10⁻⁴ M. tandfonline.com The kinetics of this interaction are also pH-dependent, with a pK of about 8.6, consistent with data from fluorescence quenching studies. tandfonline.com

The following table summarizes key findings from kinetic studies of the interaction between soybean lipoxygenase and 13-HPODE.

ParameterObservationSignificanceSource(s)
Enzyme State Native enzyme contains Fe(II); active enzyme contains Fe(III).The oxidation state of iron is critical for catalytic activity. nih.govtandfonline.com
Activation 13-HPODE eliminates the kinetic lag period of the lipoxygenase reaction.13-HPODE acts as an activator by converting the enzyme to its active ferric state. nih.gov
Interaction Mechanism A two-step process: fast bimolecular association followed by a slow unimolecular process.Describes the kinetic pathway of enzyme activation by the product. tandfonline.com
Spectroscopic Species "Yellow" species (Fe(III)) forms with stoichiometric 13-HPODE; "Purple" species forms with excess 13-HPODE.Different enzyme-product complexes are formed, with the purple species considered the active form. tandfonline.comuu.nl
Dissociation Constant (Kd) The dissociation constant for the purple species was estimated at 1.3 x 10⁻⁴ M.Quantifies the binding affinity between the enzyme and its activator. tandfonline.com

Molecular Mechanisms of Decomposition

13-HPODE is a relatively unstable primary product of linoleic acid oxidation and can decompose through several molecular mechanisms, particularly in biological systems. nih.govhmdb.ca This decomposition leads to the formation of various secondary products, including reactive radicals and cytotoxic aldehydes. nih.govnih.gov

A primary pathway for 13-HPODE decomposition is the homolytic cleavage of the peroxide (O-O) bond. This cleavage can be induced by heat or catalyzed by transition metal ions, such as iron (Fe(II)). nih.govnih.gov The homolytic scission of the O-O bond generates a highly reactive alkoxyl radical (13-LO•). nih.govhmdb.ca This alkoxyl radical is a key intermediate that can undergo several subsequent reactions, leading to a cascade of products. nih.govtandfonline.com The formation of this radical is a critical step in the metal-dependent decomposition of lipid hydroperoxides. nih.gov It has been shown that this cleavage can also be enhanced by certain environmental carcinogens, like halogenated quinones, independent of metal ions. nih.gov

Following the initial formation of the alkoxyl radical, a series of radical-mediated reactions can occur. The alkoxyl radical itself is short-lived and can isomerize to form more stable carbon-centered epoxyallylic radicals. tandfonline.com These radicals can then lead to a variety of products, including epoxy alcohols. tandfonline.comresearchgate.net

Furthermore, the decomposition of 13-HPODE can generate various lipid-derived radicals, including peroxyl radicals and carbon-centered lipid alkyl radicals. nih.gov These radicals can be detected using techniques like electron spin resonance (ESR) spin-trapping. nih.gov The peroxyl radicals are particularly significant as they can propagate chain reactions, leading to further lipid peroxidation. The self-reaction of two peroxyl radicals is a key step in some decomposition pathways. sigmaaldrich.comnih.gov

The decomposition of 13-HPODE ultimately results in the formation of stable end-products, including cytotoxic aldehydes like 4-hydroxy-2-nonenal (HNE) and carboxylic acids such as azelaic acid. nih.govnih.govresearchgate.net The formation of HNE often occurs via the cleavage of adjacent C-C bonds following the initial radical formation. nih.gov

The decomposition of 13-HPODE is a potential source of singlet molecular oxygen (¹O₂) in biological systems. nih.gov The generation of singlet oxygen can occur during the lipoxygenase reaction, but this process requires the presence of 13-HPODE. annualreviews.org The proposed mechanism for ¹O₂ generation is the Russell mechanism, which involves the self-reaction of two peroxyl radicals. sigmaaldrich.comnih.gov These peroxyl radicals, derived from the decomposition of 13-HPODE, combine to form a linear tetraoxide intermediate, which then decomposes to yield a ketone, an alcohol, and singlet oxygen. nih.gov The yield of ¹O₂ from this mechanism is estimated to be close to 10%. nih.gov Heme compounds can also catalyze the decomposition of 13-HPODE to produce both superoxide (B77818) anions (O₂⁻) and singlet oxygen. sigmaaldrich.com

There is also a proposed mechanism where the reaction of 13-HPODE with amino acids, such as lysine (B10760008), proceeds via a dioxetane intermediate. The decomposition of this intermediate can generate an excited state carbonyl, which is a potential source for energizing triplet oxygen into singlet oxygen. researchgate.net While the endogenous generation of ozone from lipid peroxidation is an area of active research, one proposed pathway involves the reaction of singlet oxygen with antibodies or amino acids. researchgate.net

Radical-Mediated Reactions

Interactions with Cellular Components and Membranes

The biological effects of 13-HPODE are closely linked to its interactions with various cellular structures, including the plasma membrane. It can alter membrane properties and interact with specific cellular components, influencing cellular signaling and function.

Research indicates that 13-HPODE is generally poorly taken up by cells compared to its unoxidized precursor, linoleic acid. ahajournals.orgahajournals.org The extent of uptake varies depending on the cell type, with macrophage cell lines showing higher uptake compared to endothelial or smooth muscle cells. ahajournals.org For instance, in one study, macrophages took up approximately 10% of the available 13-HPODE, whereas smooth muscle and endothelial cells took up only about 2.5% to 3%. ahajournals.org

The mechanism of uptake does not appear to be dependent on the scavenger receptor CD36, a protein known to be involved in the uptake of other oxidized lipids. ahajournals.orgahajournals.org Given the low levels of cellular uptake, it is suggested that many of the biological effects of 13-HPODE may result from its direct interaction with cell-surface components rather than intracellular accumulation. ahajournals.orgahajournals.org An alternative hypothesis is that even the very small amounts of 13-HPODE that do enter the cell could exert potent, hormone-like effects. ahajournals.orgahajournals.org

Once inside the cell, 13-HPODE is rapidly metabolized. nih.gov It is a poor substrate for enzymes involved in the formation of phospholipids (B1166683) like phosphatidylcholine. ahajournals.org Instead, it is often reduced to its more stable corresponding alcohol, 13-hydroxyoctadecadienoic acid (13-HODE), or decomposed into cytotoxic aldehydes. nih.govresearchgate.net The rapid intracellular metabolism may contribute to the observed low levels of intact 13-HPODE within cells.

The following table presents comparative uptake data for 13-HPODE in different cell types.

Cell Type13-HPODE Uptake (% of total)13-HPODE Uptake (nmol/mg protein)Source(s)
Macrophage Cell Lines ~10%13 ± 1.8 ahajournals.org
Smooth Muscle Cells ~2.5%5 ± 1.2 ahajournals.org
Endothelial Cells ~3%3 ± 0.5 ahajournals.org

Interactions with Cell-Surface Components

The biological activities of this compound (13-HPODE) are often attributed to its interactions with components on the cell surface, as its uptake into the intracellular environment is limited. ahajournals.org Research indicates that the majority of the biological effects initiated by 13-HPODE and other oxidized free fatty acids may stem from direct engagement with the cell-surface membrane. ahajournals.orghogrefe.com This hypothesis is supported by findings that demonstrate poor uptake of 13-HPODE by various cell types, including endothelial cells, smooth muscle cells, and macrophages. ahajournals.org

The level of uptake that does occur appears to be dependent on the specific cell type. ahajournals.org However, studies have suggested that the scavenger receptor CD36, a protein involved in the uptake of other oxidized lipids, may not be involved in the uptake of 13-HPODE. ahajournals.org While it has not been determined if 13-HPODE binds to CD36, the receptor does not seem to facilitate its entry into the cell. ahajournals.org The possibility remains that 13-HPODE could interact with other receptors, potentially those that bind oxidized arachidonic acid products like prostanoids, but this has yet to be definitively established. ahajournals.org In canine arteries, 13-HPODE has been shown to induce relaxations that are blocked by cyclooxygenase inhibitors, suggesting an interaction that leads to the production of vasoactive prostanoids like prostacyclin. nih.gov

The effects of 13-HPODE are frequently counteracted by the addition of antioxidants, which implies the involvement of further oxidation steps that could be initiated at the cell surface. ahajournals.org This suggests that even without significant cellular entry, 13-HPODE can trigger signaling cascades and metabolic changes from the cell exterior.

Table 1: Summary of Research Findings on 13-HPODE Interactions with Cell-Surface Components

FindingImplicationCell Types StudiedCitations
Biological effects are likely due to cell-surface interactions.Suggests a mechanism of action that does not require significant cellular uptake.General (Cultured Cells) ahajournals.orghogrefe.com
Uptake of 13-HPODE by cells is poor.The compound's primary site of action is likely the plasma membrane.Endothelial cells, Smooth muscle cells, Macrophages ahajournals.org
Cellular uptake is independent of CD36 expression.CD36 is not the primary transporter for 13-HPODE, unlike other oxidized lipids.Not specified ahajournals.org
Induces relaxations in canine arteries blocked by cyclooxygenase inhibitors.Interacts with cell-surface components to stimulate prostacyclin biosynthesis.Canine circumflex and splenic artery nih.gov

Intracellular Fate and Acylation Reactions

Once inside the cell, this compound (13-HPODE) is a relatively unstable metabolite that is subject to rapid metabolic processing. hmdb.ca Its intracellular concentration is kept low due to poor uptake and inefficient utilization in lipid synthesis pathways. ahajournals.orghogrefe.com

Studies on its incorporation into complex lipids have shown that 13-HPODE is a poor substrate for acylation reactions. ahajournals.org Specifically, it is not efficiently used by microsomal enzymes for the synthesis of phosphatidylcholine from lysophosphatidylcholine (B164491). ahajournals.org This poor utilization by microsomal acyltransferases means that 13-HPODE is incorporated into cellular lipids less effectively than its unoxidized counterpart, linoleic acid. ahajournals.orghogrefe.com Similarly, research suggests that 13-HPODE is not a good substrate for the acyl-CoA cholesterol:acyltransferase (ACAT) reaction, leading to very little incorporation into cholesteryl esters. ahajournals.org

The primary intracellular fate of 13-HPODE involves its rapid reduction or decomposition. In intestinal Caco-2 cells, 13-HPODE is almost completely reduced to its more stable corresponding hydroxy fatty acid, 13-hydroxyoctadecadienoic acid (13-HODE), a reaction catalyzed by glutathione (B108866) peroxidase (GSH-Px). hogrefe.com It can also be decomposed into cytotoxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), and other products like oxononanoic acid (ONA). mdpi.com

Furthermore, 13-HPODE can influence cellular processes by altering gene expression. In intestinal epithelial cells, it has been shown to be a more potent activator of peroxisome proliferator-activated receptor (PPAR) signaling compared to linoleic acid. mdpi.com This leads to the upregulation of genes involved in fatty acid transport and oxidation, such as CPT1A, ACSL5, and FABP1. mdpi.com

Table 2: Intracellular Metabolic Fate and Reactions of 13-HPODE

Metabolic Process/ReactionEnzyme(s)/System(s) InvolvedProduct(s)Cellular ImpactCitations
Reduction Glutathione Peroxidase (GSH-Px)13-hydroxyoctadecadienoic acid (13-HODE)Conversion to a more stable hydroxy fatty acid. hogrefe.com
Decomposition Cellular environment4-hydroxynonenal (4-HNE), Oxononanoic acid (ONA)Formation of cytotoxic and reactive aldehydes. mdpi.com
Acylation Reactions Microsomal acyltransferases (e.g., lysophosphatidylcholine acyltransferase), Acyl-CoA cholesterol:acyltransferase (ACAT)Low levels of phosphatidylcholine and cholesteryl esters containing 13-HPODEPoor incorporation into complex cellular lipids. ahajournals.org
Gene Regulation Peroxisome proliferator-activated receptor (PPAR) signaling pathwayUpregulated expression of genes like CPT1A, ACSL5, FABP1Alters lipid metabolism by enhancing fatty acid transport and oxidation. mdpi.com

Biological and Cellular Roles of 13 Hydroperoxylinoleic Acid and Its Metabolites

Plant Physiology and Defense Signaling

13-Hydroperoxylinoleic acid (13-HPODE) is a key oxylipin produced from the oxidation of linoleic acid by the enzyme 13-lipoxygenase (13-LOX). mdpi.comapsnet.orgscialert.net This molecule and its subsequent metabolites play critical roles in various aspects of plant life, from growth and development to defense against a wide array of stresses.

The production of 13-HPODE is a crucial early event in the plant's response to wounding. Mechanical damage triggers the synthesis of 13-HPODE, which then serves as a precursor for a cascade of signaling molecules involved in defense. usp.brannualreviews.org One of the primary roles of 13-HPODE in the wound response is its conversion into other biologically active compounds. For instance, it is a key intermediate in the biosynthesis of jasmonic acid (JA), a well-known plant hormone that orchestrates a broad spectrum of defense responses. pnas.orgoup.com The accumulation of JA following wounding is dependent on the initial formation of 13-HPODE. pnas.org

Furthermore, 13-HPODE can be cleaved by hydroperoxide lyase (HPL) to produce volatile aldehydes, such as hexanal, and a wound hormone called traumatin (B1237919). pnas.org These volatile compounds can act as airborne signals, alerting neighboring plants to potential threats, and also possess antimicrobial properties. pnas.orgportlandpress.com Traumatin, as its name suggests, is involved in promoting cell division at the wound site to facilitate healing. pnas.org

The signaling cascade initiated by 13-HPODE leads to the activation of defense-related genes. These genes encode for proteins such as proteinase inhibitors, which interfere with the digestion of plant tissues by herbivorous insects, and enzymes involved in the synthesis of other defense compounds. apsnet.org Therefore, 13-HPODE acts as a central node, translating the physical signal of a wound into a complex and multi-pronged chemical defense response.

13-HPODE is an essential precursor in the biosynthesis of jasmonates, a class of lipid-derived hormones that are central to plant defense and development. mdpi.comoup.com The synthesis of jasmonic acid (JA) begins with the oxygenation of linolenic acid to form 13-hydroperoxylinolenic acid (13-HPOT), a process catalyzed by 13-lipoxygenase (13-LOX). oup.comaston.ac.uktandfonline.com In a parallel pathway, 13-LOX also converts linoleic acid into 13-HPODE. nih.gov

The 13-hydroperoxides are then converted by allene (B1206475) oxide synthase (AOS) into unstable allene oxides. oup.comuniprot.org Subsequently, allene oxide cyclase (AOC) catalyzes the cyclization of the allene oxide to form 12-oxo-phytodienoic acid (OPDA). pnas.orgoup.com OPDA is then transported to the peroxisome where it undergoes reduction and a series of β-oxidation steps to yield jasmonic acid. oup.comoup.com

The entire jasmonate signaling pathway is critical for a plant's ability to respond to a variety of stresses, including insect herbivory and pathogen attack. Jasmonates regulate the expression of a large number of defense genes, leading to the production of secondary metabolites, proteinase inhibitors, and other defensive compounds. nih.gov Given that 13-HPODE is a key intermediate in this pathway, its production is a critical control point for the activation of jasmonate-dependent defenses. usp.br

Phytoalexins are low molecular weight antimicrobial compounds that are synthesized by and accumulate in plants after exposure to microorganisms. The production of these defensive compounds is a key component of the plant's induced resistance mechanisms. 13-HPODE and its downstream metabolites are known to be potent inducers of phytoalexin synthesis.

Research has shown that the application of jasmonates, which are derived from 13-HPODE, can trigger the accumulation of phytoalexins in various plant species. This induction is part of the broader defense response mediated by the jasmonate signaling pathway. The activation of this pathway leads to the upregulation of genes encoding enzymes involved in the biosynthesis of phytoalexins.

Beyond its role in defense, 13-HPODE and its metabolic products also influence various aspects of plant growth and development. The jasmonate pathway, for which 13-HPODE is a precursor, is involved in regulating processes such as root growth, tuber formation, flowering, and senescence. oup.comfrontiersin.org

While jasmonates are essential for defense, high levels can sometimes have an inhibitory effect on plant growth, suggesting a trade-off between defense and development. oup.com The balance between the different branches of the oxylipin pathway, originating from 13-HPODE, is therefore crucial for normal plant development.

For instance, the hydroperoxide lyase (HPL) branch of the pathway, which produces C6-aldehydes from 13-HPODE, has been shown to be important for proper plant growth. researchgate.net Silencing the 13-HPL gene in olive plants resulted in severely affected growth and development, highlighting the importance of this specific metabolic route. researchgate.net This indicates that the various metabolites derived from 13-HPODE have distinct and sometimes opposing effects on plant growth, and their relative levels are tightly regulated to ensure proper development.

Induction of Phytoalexin Production

Fungal Differentiation Processes

This compound (13-HPODE) and related oxylipins play a significant role in regulating developmental processes in various fungal species. frontiersin.org These compounds can act as signaling molecules, influencing sporulation (both asexual and sexual) and the production of secondary metabolites, including mycotoxins. nih.govnih.gov

In several species of the genus Aspergillus, such as A. nidulans, A. flavus, and A. parasiticus, linoleic acid and its hydroperoxide derivatives have been shown to affect morphological differentiation. nih.govfgsc.net Specifically, 13S-HPODE has been observed to promote conidial (asexual spore) production. frontiersin.orgnih.gov This effect is thought to occur because these plant-derived oxylipins can mimic or interfere with the endogenous fungal signaling molecules known as psi factors, which are also derived from fatty acids and regulate sporogenesis. nih.govnih.gov

The influence of 13-HPODE on fungal development can be concentration-dependent. For example, while lower concentrations of 13S-HPODE may stimulate asexual sporulation, higher amounts have been found to decrease sexual sporulation in A. nidulans. nih.gov This suggests a complex regulatory network where the balance between different oxylipins can shift the developmental program of the fungus.

Furthermore, the impact of 13-HPODE extends to the production of mycotoxins. In Aspergillus species, 13S-HPODE has been shown to inhibit the production of aflatoxin, a potent carcinogen. apsnet.orgscialert.net This inhibitory effect is in contrast to its regioisomer, 9S-HPODE, which tends to stimulate mycotoxin production. apsnet.org The differential effects of these oxylipins highlight their specific roles in modulating fungal secondary metabolism. nih.gov

The ability of plant-derived oxylipins like 13-HPODE to influence fungal development and mycotoxin production points to a fascinating level of inter-kingdom communication. It is hypothesized that plants may produce these compounds as a defense mechanism to manipulate the life cycle and virulence of pathogenic fungi. apsnet.org

Modulation of Gene Expression and Cellular Pathways

This compound has been shown to significantly alter gene expression profiles and modulate various cellular pathways. nih.govmdpi.com Studies using intestinal epithelial cells (Caco-2) as a model have provided insights into the molecular mechanisms through which 13-HPODE exerts its effects. mdpi.comdntb.gov.ua

Treatment of Caco-2 cells with 13-HPODE leads to the differential expression of thousands of genes. mdpi.com These changes in gene expression affect a wide range of cellular processes and metabolic pathways. One of the key pathways upregulated by 13-HPODE is the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.govmdpi.com PPARs are nuclear receptors that play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. nih.gov The activation of PPAR signaling by 13-HPODE suggests a significant impact on cellular energy metabolism. nih.govwikipedia.org

In addition to PPAR signaling, 13-HPODE treatment also enhances pathways related to detoxification, such as those involving cytochrome P450 enzymes. nih.govmdpi.com This indicates that cells respond to 13-HPODE by upregulating mechanisms to metabolize and eliminate potentially harmful compounds. Pathways involved in lipid metabolism, including steroid hormone biosynthesis and bile secretion, are also enhanced, which can alter lipid uptake and transport. mdpi.com

Conversely, 13-HPODE has been shown to suppress pathways related to cell proliferation, such as those involved in the cell cycle, DNA synthesis and repair, and ribosome biogenesis. mdpi.commdpi.com This suggests that 13-HPODE may have anti-proliferative effects. Furthermore, it can impact mitochondrial function by disrupting the electron transport chain and suppressing oxidative phosphorylation. nih.govmdpi.com

The broad-ranging effects of 13-HPODE on gene expression underscore its role as a potent signaling molecule that can reprogram cellular metabolism and function. The modulation of these pathways can have significant implications for cellular health and disease processes. mdpi.comdntb.gov.ua

Activation of Pro-Inflammatory Signaling Cascades (e.g., NF-κB pathway)

This compound (13-HPODE), a primary oxidation product of linoleic acid, has been shown to activate the pro-inflammatory nuclear factor-kappa B (NF-κB) signaling pathway in various cell types. hogrefe.com This activation leads to the expression of inflammatory genes. For instance, in vascular smooth muscle cells, 13-HPODE stimulates the activation of NF-κB, which in turn mediates the expression of inflammatory genes. hogrefe.comresearchgate.net Specifically, it has been demonstrated to regulate monocyte chemoattractant protein-1 (MCP-1), a key chemokine in inflammatory responses, through the NF-κB pathway. hogrefe.comresearchgate.net

Studies using intestinal epithelial cells (Caco-2) have also pointed to the pro-inflammatory potential of 13-HPODE. nih.gov Iron/ascorbate-induced production of lipid hydroperoxides in these cells resulted in the activation of NF-κB. nih.gov Furthermore, research has indicated that dietary consumption of peroxidized fats can lead to pro-inflammatory changes within the intestine. nih.gov In differentiated Caco-2 cells, 13-HPODE has been shown to significantly induce the expression of pro-inflammatory genes such as TNF-α and MCP-1. researchgate.net This pro-inflammatory effect extends to immune cells, with 13-HPODE stimulating the expression of TNF-α and MCP-1 in Natural Killer (NK) cells. rsc.org

However, the activation of NF-κB by 13-HPODE may be cell-type specific. In porcine thyrocytes, it was indirectly suggested that 13-HPODE did not activate NF-κB, as such activation would have led to a decrease in the expression of the sodium-iodide symporter (NIS), which was not observed. hogrefe.com

Influence on Lipid Metabolism and Cell Differentiation (e.g., PPAR activation)

13-HPODE and its reduced form, 13-hydroxyoctadecadienoic acid (13-HODE), are recognized as natural ligands for peroxisome proliferator-activated receptors (PPARs), particularly PPARα and PPARγ. hogrefe.com These nuclear receptors are critical regulators of lipid metabolism, cell differentiation, and inflammation. hogrefe.comnih.gov The activation of PPARs by these oxidized linoleic acid metabolites can influence a variety of cellular processes.

In intestinal epithelial (Caco-2) cells, 13-HPODE treatment has been shown to enhance PPAR signaling. nih.govmdpi.com This leads to the upregulation of genes involved in lipid and glucose metabolism, such as those responsible for fatty acid uptake, mitochondrial beta-oxidation, and the formation of intracellular lipid droplets. mdpi.com Specifically, genes like PLIN2, HMGCS2, CPT1A, FABP1, and PCK1 were found to be upregulated. mdpi.com It has been suggested that 13-HPODE is a more potent activator of PPAR signaling than its unoxidized precursor, linoleic acid. nih.govmdpi.com The induction of PPAR signaling by 13-HPODE can alter lipid uptake and transport and has been linked to both pro- and anti-atherogenic effects in vascular cells. nih.govnih.gov

The activation of PPARs by 13-HPODE also has implications for cell differentiation. hogrefe.com In Caco-2 cells, it has been suggested that both 13-HPODE and linoleic acid may promote absorptive cell differentiation. nih.govresearchgate.net This is partly achieved by suppressing pathways involved in the cell cycle and enhancing focal adhesion. nih.govresearchgate.net

Effects on Thyroid Hormone Synthesis Regulation

Research on primary porcine thyrocytes has investigated the impact of 13-HPODE on the regulation of thyroid hormone synthesis. hogrefe.comresearchgate.net In these studies, treatment with 13-HPODE did not affect the gene expression of key components involved in thyroid hormone synthesis, including the sodium-iodide symporter (NIS), thyroid peroxidase (TPO), and the thyrotropin (TSH) receptor. hogrefe.comresearchgate.net Consequently, the uptake of iodide into the cells remained unchanged. hogrefe.comresearchgate.net

Impact on Cellular Oxidative Stress Responses and Redox Signaling

13-HPODE is a lipid hydroperoxide that can induce oxidative stress within cells. hogrefe.com It has been shown to stimulate the generation of superoxide (B77818) radicals or hydrogen peroxide, contributing to an imbalanced redox state. hogrefe.com As a response to this induced oxidative stress, cells often upregulate their antioxidant defense mechanisms.

Studies have demonstrated that treatment with 13-HPODE leads to increased activities of antioxidant enzymes such as superoxide dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px). hogrefe.comresearchgate.net This is considered a protective cellular response to counteract the damaging effects of reactive oxygen species (ROS). hogrefe.com In several human cell lines, the activity of catalase (CAT), another important antioxidant enzyme, was found to increase in response to 13-HPODE. mdpi.com Furthermore, 13-HPODE treatment in Caco-2 cells led to the upregulation of pathways related to detoxification and antioxidant defense, including retinol (B82714) metabolism and the peroxisome pathway. mdpi.com

The compound also plays a role in redox signaling. The oxidation of glutathione (GSH) is a key event in cellular redox signaling, and 13-HPODE has been shown to induce GSH oxidation. nih.gov This effect is dependent on the peroxide functional group and is mediated by the enzyme glutathione peroxidase 4 (GPx4). nih.gov The induction of oxidative stress by 13-HPODE has been linked to the activation of activating protein-1 (AP-1) activity. ahajournals.org

Regulation of Cellular Processes (e.g., Apoptosis, Migration, Proliferation)

13-HPODE has been shown to modulate several fundamental cellular processes, including apoptosis (programmed cell death), cell migration, and proliferation.

Apoptosis: 13-HPODE can trigger apoptosis in various cell types. In PC12h cells, it induced nuclear condensation and DNA fragmentation, hallmarks of apoptosis. nih.gov This apoptotic effect was associated with the increased production of reactive oxygen species (ROS). nih.gov Similarly, in bovine mammary endothelial cells, exposure to 13-HPODE, but not its reduced form 13-HODE, led to increased apoptosis. wiley.com In Caco-2 cells, 13-HPODE treatment resulted in the upregulation of genes with apoptotic activity, such as CASP3 and members of the Bcl-2 family, while downregulating an anti-apoptotic gene. mdpi.com

Migration and Proliferation: The effects of 13-HPODE on cell migration and proliferation can be cell-type specific and context-dependent. Some studies suggest that the lipoxygenase pathway, which produces 13-HPODE, is involved in vascular smooth muscle cell proliferation and migration. ahajournals.orgahajournals.org In Syrian hamster embryo cells, 13(S)-HPODE has been shown to stimulate EGF-dependent mitogenesis. caymanchem.com However, in Caco-2 cells, 13-HPODE treatment has been associated with reduced proliferation by suppressing pathways involved in the cell cycle and DNA synthesis. nih.govresearchgate.net Specifically, a downregulation of proliferation-related genes was observed. mdpi.com

Interactive Data Table: Effects of 13-HPODE on Cellular Processes

Cellular ProcessCell TypeObserved EffectKey FindingsReferences
Apoptosis PC12h cellsInductionIncreased ROS production, nuclear condensation, DNA fragmentation. nih.gov
Bovine Mammary Endothelial CellsInductionReduced endothelial barrier integrity. wiley.com
Caco-2 CellsInductionUpregulation of pro-apoptotic genes (CASP3, Bcl-2 family members). mdpi.com
Migration Vascular Smooth Muscle CellsStimulationImplicated in phenylephrine-induced migration. ahajournals.orgahajournals.org
Proliferation Vascular Smooth Muscle CellsStimulationImplicated in phenylephrine-induced proliferation. ahajournals.orgahajournals.org
Syrian Hamster Embryo CellsStimulationAugments EGF-dependent mitogenesis. caymanchem.com
Caco-2 CellsReductionSuppression of cell cycle and DNA synthesis pathways. nih.govresearchgate.netmdpi.com

Advanced Analytical Methodologies in 13 Hydroperoxylinoleic Acid Research

Chromatographic Techniques for Separation and Quantitation

Chromatographic methods are fundamental to the analysis of 13-HPODE, enabling the separation of this compound from complex matrices and the resolution of its various isomers.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of lipid hydroperoxides. Reversed-phase (RP-HPLC) is a common mode used for the separation of fatty acids and their derivatives. researchgate.net In the context of 13-HPODE, RP-HPLC can separate hydroperoxides from other lipid classes. dss.go.th The use of specific columns, such as those designed for fatty acid analysis, allows for the separation of polyunsaturated fatty acids and their hydroperoxides. researchgate.net

Normal-phase HPLC (NP-HPLC) offers complementary selectivity and has been instrumental in separating the geometric isomers of 13-HPODE, such as the (9Z,11E) and (9E,11E) forms. dss.go.th Furthermore, chiral phase HPLC (CP-HPLC) is a powerful tool for the stereochemical analysis of hydroperoxy fatty acids, enabling the separation of enantiomers (R and S forms) of 13-HPODE. diva-portal.org This is particularly important in enzymatic studies where stereospecificity is a key factor.

Detection in HPLC analysis of 13-HPODE is most frequently achieved using ultraviolet (UV) detection. The conjugated diene system in 13-HPODE exhibits a characteristic UV absorbance maximum around 235 nm, providing a sensitive and selective means of detection. dss.go.thdiva-portal.org

Table 1: HPLC Methodologies for 13-HPODE Analysis

HPLC ModeStationary Phase ExampleMobile Phase ExampleDetection MethodApplication
Reversed-Phase (RP-HPLC) Octadecylsilyl (C18)Acetonitrile/Tetrahydrofuran/WaterUV (235 nm)Separation from other lipids
Normal-Phase (NP-HPLC) SilicaHeptane/Isopropanol/Acetic AcidUV (235 nm)Separation of geometric isomers
Chiral-Phase (CP-HPLC) Reprosil Chiral NRNot specifiedUV (235 nm)Separation of enantiomers (R/S)

While direct analysis of intact 13-HPODE by Gas Chromatography (GC) is challenging due to its thermal instability, GC is an invaluable tool for analyzing the volatile secondary products that arise from its decomposition. These volatile compounds, such as aldehydes and hydrocarbons, are often responsible for the characteristic flavors and off-flavors in food products and can serve as markers of lipid peroxidation. researchgate.netnih.gov

To analyze these volatile metabolites, headspace sampling techniques are often employed, including static headspace and dynamic headspace (purge-and-trap). rsc.org Solid-phase microextraction (SPME) is a widely used static headspace technique that allows for the concentration of volatile analytes prior to GC analysis. rsc.org

GC coupled with mass spectrometry (GC-MS) is the gold standard for the identification of these volatile compounds. researchgate.netnih.govrsc.org The mass spectrometer provides structural information, allowing for the confident identification of compounds like pentane, which is a known breakdown product of 13-HPODE. researchgate.net A gas chromatographic-mass spectrometric method using a PoraPLOT Q column has been developed for the analysis of volatile products from the action of hydroperoxide lyase on 13-hydroperoxylinoleic acid without the need for derivatization. researchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) has revolutionized the analysis of 13-HPODE and its isomers. researchgate.netnih.gov This powerful technique combines the superior separation capabilities of HPLC with the high sensitivity and structural elucidation power of mass spectrometry. nih.govmdpi.com

LC-MS/MS is particularly well-suited for determining the regioisomeric distribution of hydroperoxides, such as distinguishing between 9-HPODE and 13-HPODE. researchgate.netnih.gov This is crucial for understanding the mechanisms of lipid oxidation, as the ratio of these isomers can be influenced by factors like temperature. researchgate.netnih.gov For instance, studies have shown that heating vegetable oils can lead to a temperature-dependent distribution of these regioisomers. researchgate.netnih.gov

Stable isotope dilution analysis using LC-MS/MS is a highly accurate method for the quantification of 13-HPODE. researchgate.netnih.govresearchgate.net This involves spiking the sample with a known amount of an isotopically labeled internal standard (e.g., ¹³C₁₈-13-HPODE), which allows for precise correction of any sample loss during preparation and analysis. nih.govresearchgate.net Multiple reaction monitoring (MRM) mode is often used in tandem mass spectrometry to enhance the selectivity and sensitivity of the analysis, allowing for the detection of specific fragment ions characteristic of 13-HPODE. mdpi.comnih.gov

Table 2: LC-MS/MS Parameters for 13-HPODE Quantification

ParameterExampleReference
Ionization Mode Electrospray Ionization (ESI) Negative researchgate.net
MS/MS Mode Multiple Reaction Monitoring (MRM) nih.gov
Precursor Ion (m/z) Varies depending on adduct nih.gov
Fragment Ion (m/z) 113 nih.gov
Internal Standard ¹³C₁₈-13-HPODE nih.gov

Gas Chromatography (GC) for Volatile Metabolite Analysis

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric techniques provide detailed structural information about 13-HPODE and are often used in conjunction with chromatographic methods for comprehensive analysis.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules, including 13-HPODE. aocs.org Both ¹H- and ¹³C-NMR spectroscopy provide valuable information about the chemical environment of the atoms within the molecule. aocs.orgrsc.org

¹H-NMR can be used to monitor the conversion of 13-HPODE by enzymes like lipoxygenase. nih.gov The chemical shifts of specific protons, such as the hydroperoxide proton (-OOH), can be used to identify and quantify hydroperoxides in a sample. nih.gov Advanced NMR techniques, such as ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), can establish long-range correlations between protons and carbons, aiding in the definitive assignment of the hydroperoxide position. nih.gov Furthermore, NMR can be used to investigate the stereochemical configuration of 13-HPODE and its derivatives. rsc.org

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly specific technique for the detection and characterization of paramagnetic species, including free radicals. frontierspartnerships.orgnih.gov Since the free radicals involved in the formation and degradation of 13-HPODE are often short-lived and present at low concentrations, a technique called spin-trapping is employed. frontierspartnerships.orgmdpi.com

Spin-trapping involves the use of a "spin trap" molecule, such as α-phenyl-N-t-butyl nitrone (PBN) or 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO), which reacts with the transient radical to form a more stable radical adduct. frontierspartnerships.orgmdpi.com This adduct can then be detected by ESR, and the resulting spectrum provides information about the structure of the trapped radical. frontierspartnerships.orgnih.gov

ESR spin-trapping has been instrumental in identifying the various radical intermediates formed during the decomposition of 13-HPODE, including lipid alkyl, alkoxyl, and peroxyl radicals. frontierspartnerships.orgnih.gov The combination of ESR with other techniques, such as HPLC and MS, allows for the separation and identification of different spin-trapped radical adducts. mdpi.comnih.gov

Table 3: Common Spin Traps Used in 13-HPODE Research

Spin TrapAbbreviationTypes of Radicals Trapped
α-phenyl-N-t-butyl nitronePBNCarbon-centered radicals
5,5-dimethyl-1-pyrroline N-oxideDMPOCarbon-centered and oxygen-centered radicals
α-(4-pyridyl 1-oxide)-N-tert-butyl nitronePOBNCarbon-centered radicals

Ultraviolet-Visible Spectroscopy for Enzyme-Substrate Interactions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for studying enzyme-substrate interactions involving this compound (13-HPODE). This method is particularly effective for monitoring the activity of lipoxygenase (LOX), the enzyme responsible for the initial oxidation of linoleic acid to 13-HPODE. The reaction introduces a conjugated diene system into the fatty acid backbone, which exhibits a strong characteristic absorbance maximum at approximately 234 nm. annualreviews.org The rate of increase in absorbance at this wavelength is directly proportional to the rate of hydroperoxide formation, allowing for real-time monitoring of the enzymatic reaction. researchgate.netnih.govjascoinc.com

This principle is widely applied to determine key enzyme kinetic parameters. By measuring the initial reaction velocity at various substrate concentrations, researchers can calculate the Michaelis-Menten constant (Kₘ) and the maximum velocity (Vₘₐₓ). jascoinc.com A lower Kₘ value indicates a higher affinity of the enzyme for its substrate, while Vₘₐₓ reflects the maximum catalytic rate. jascoinc.com For instance, studies on soybean lipoxygenase-1 have utilized UV-Vis spectroscopy to investigate inhibition by its product, 13-HPODE, revealing competitive inhibition. researchgate.net Similarly, the activity of hydroperoxide lyase (HPL), which metabolizes 13-HPODE, can be assayed by monitoring the decrease in absorbance at 234 nm as the substrate is consumed. nih.gov

The preparation of 13-HPODE for use as a substrate in other assays is also monitored using UV-Vis spectroscopy. Linoleic acid is treated with soybean lipoxygenase, and the conversion is tracked by the increase in absorbance at 234 nm until the reaction reaches completion. nih.govmdpi.comhogrefe.com

Table 1: Application of UV-Vis Spectroscopy in 13-HPODE Related Enzyme Studies

Enzyme/System Analyte Monitored Wavelength Finding/Purpose Reference(s)
Lipoxygenase (LOX) Formation of conjugated diene (13-HPODE) 234 nm Measurement of enzyme activity, kinetics (Kₘ, Vₘₐₓ), and inhibition. researchgate.net, acs.org, annualreviews.org
Human 15-LOX-2 Degradation of 13-HPODE 234 nm Pseudo-peroxidase assay to assess inhibitor redox activity. nih.gov
Soybean Lipoxygenase Formation of 13-HPODE 234 nm To study competitive inhibition by 13-HPODE and 13-hydroperoxylinolenic acid. researchgate.net
Hydroperoxide Lyase (HPL) Consumption of 13-HPODE 234 nm Assay of HPL activity. nih.gov
5-Lipoxygenase (5LO) Formation of 5-HPETE and 5-HETE 235 nm Spectrophotometric assay of enzyme activity in the presence of 13-HPODE as an activator. nih.gov
Soybean Lipoxidase Synthesis of 13-HPODE 234 nm Monitoring the preparation of 13-HPODE from linoleic acid for experimental use. nih.gov, mdpi.com, nih.gov

Isotopic Labeling and Tracing Methods

Isotopic labeling is a powerful methodology for elucidating the metabolic fate and reaction mechanisms associated with this compound. This approach involves introducing stable isotopes, such as ¹³C, ²H (deuterium), or ¹⁸O, into precursor molecules like linoleic acid to trace their transformation pathways. nih.gov

Stable isotope dilution analysis coupled with mass spectrometry is a precise method for quantifying 13-HPODE in complex biological or food matrices. wiley.comresearchgate.net In this technique, a known amount of an isotope-labeled internal standard, such as [¹³C₁₈]-13-HPODE, is added to a sample. wiley.com By comparing the mass spectrometry signals of the labeled standard and the naturally occurring (unlabeled) analyte, an accurate quantification can be achieved, overcoming matrix effects that can interfere with other methods. This has been used to study the formation of 9- and 13-HPODE in vegetable oils under different storage and heating conditions. wiley.comresearchgate.net

Isotopic labeling is also crucial for mechanistic studies. For example, to investigate the cleavage of 13-HPODE by hydroperoxide lyase from tea chloroplasts, researchers used ¹⁸O-labeled 13-HPODE. researchgate.net By analyzing the products, they determined that the ¹⁸O atom from the hydroperoxide group was not incorporated into the carbonyl group of the resulting hexanal, providing insight into the reaction mechanism. researchgate.net Similarly, deuterated linoleic acid has been used in electron paramagnetic resonance (EPR) spin-trapping studies to confirm the structure of radical intermediates formed during enzymatic reactions. core.ac.uk

Table 2: Isotopic Labeling Strategies in 13-HPODE Research

Isotope Label Labeled Molecule Analytical Technique Research Focus Reference(s)
¹³C₁₈ Linoleic acid LC-MS/MS Synthesis of [¹³C₁₈]-13-HPODE as an internal standard for quantification. wiley.com
¹⁸O 13-L-hydroperoxylinoleic acid Mass Spectrometry (MS) Elucidation of the cleavage reaction mechanism by hydroperoxide lyase. researchgate.net
²H (Deuterium) Linoleic acid Electron Paramagnetic Resonance (EPR), MS Identification of radical intermediates in lipoxygenase reactions. core.ac.uk
U-¹³C Glucose, Glutamine LC-MS General metabolomics approach to trace carbon flow through metabolic networks. nih.gov

Enzymatic Assays for Activity and Localization Studies

A variety of enzymatic assays are employed to quantify the activity of enzymes that synthesize or metabolize 13-HPODE and to determine their subcellular location. The most common assay for lipoxygenase (LOX) activity is a continuous spectrophotometric method that measures the formation of the conjugated diene in 13-HPODE at 234 nm. mdpi.comresearchgate.net Alternatively, LOX activity can be determined by measuring the rate of oxygen consumption using a Clark-type oxygen electrode. annualreviews.org

For hydroperoxide lyase (HPL), which cleaves 13-HPODE, activity is often assayed by monitoring the disappearance of the substrate at 234 nm. rutgers.edu A more direct method involves quantifying the volatile aldehyde products, such as hexanal, using gas chromatography (GC). kyoto-u.ac.jp The products of both LOX and HPL can also be separated and quantified using high-performance liquid chromatography (HPLC). nih.govmdpi.com For example, reverse-phase HPLC (RP-HPLC) can separate 9- and 13-HPODE, allowing for the determination of enzyme regioselectivity. mdpi.com

Determining the subcellular localization of these enzymes is critical to understanding their physiological roles. In plants, this is often achieved through a combination of biochemical fractionation and molecular techniques. researchgate.net Chloroplasts are isolated from plant tissues, and the enzyme activity is measured in the purified organelle fractions. nih.gov More advanced methods involve creating fusion proteins where the enzyme of interest is tagged with a reporter like Green Fluorescent Protein (GFP). The localization of the resulting fluorescence within the cell, observed via microscopy, reveals the enzyme's location. nih.gov Such studies have shown that rice HPLs are localized to chloroplasts. nih.gov

Table 3: Common Enzymatic Assays for 13-HPODE-Related Enzymes

Enzyme Assay Principle Method Purpose Reference(s)
Lipoxygenase (LOX) Conjugated diene formation UV-Vis Spectrophotometry (234 nm) Quantify rate of hydroperoxide production. mdpi.com, researchgate.net
Lipoxygenase (LOX) O₂ consumption Oxygen Electrode Measure rate of oxygen uptake during fatty acid oxidation. annualreviews.org
Hydroperoxide Lyase (HPL) Substrate (13-HPODE) consumption UV-Vis Spectrophotometry (234 nm) Quantify rate of hydroperoxide cleavage. rutgers.edu
Hydroperoxide Lyase (HPL) Aldehyde product formation Gas Chromatography (GC) Measure specific volatile products (e.g., hexanal). kyoto-u.ac.jp
LOX and HPL Product separation and quantification High-Performance Liquid Chromatography (HPLC) Determine product profile and enzyme regioselectivity. nih.gov, mdpi.com

Protein Purification and Characterization Techniques (e.g., Gel Filtration)

The purification and characterization of enzymes involved in 13-HPODE metabolism, such as lipoxygenases (LOX) and hydroperoxide lyases (HPL), are essential for understanding their structure and function. Due to their often low abundance and membrane association, purification to homogeneity can be challenging. kyoto-u.ac.jp A multi-step chromatographic approach is typically required.

The purification process often begins with ammonium (B1175870) sulfate (B86663) precipitation to concentrate the protein from a crude extract. cerealsgrains.orgbepls.com This is followed by a series of column chromatography steps. Ion-exchange chromatography, using resins like DEAE-cellulose, separates proteins based on their net charge. bepls.comnih.gov Hydrophobic interaction chromatography is another common step, separating proteins based on their surface hydrophobicity. nih.gov

Gel filtration chromatography (also known as size-exclusion chromatography) is a crucial final step that separates proteins based on their size. cerealsgrains.orgnih.govnih.gov This technique is also used to determine the native molecular weight of the purified enzyme. By comparing the elution volume of the enzyme to that of known protein standards, its size can be estimated. For example, gel filtration analysis has shown that HPL from guava and sunflower exists as a tetramer with a native molecular weight of approximately 200-225 kDa. nih.govresearchgate.net The subunit molecular weight is then determined by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), which separates proteins under denaturing conditions. bepls.comnih.gov For instance, both sunflower and soybean HPLs show a single subunit band of about 53-55 kDa on SDS-PAGE, confirming the tetrameric structure suggested by gel filtration. bepls.comnih.govresearchgate.net

Table 4: Purification and Characterization of 13-HPODE-Related Enzymes

Enzyme Source Purification Methods Native MW (Gel Filtration) Subunit MW (SDS-PAGE) Reference(s)
Hydroperoxide Lyase (HPL) Sunflower Hypocotyls Ion-exchange, Hydrophobic interaction, Gel filtration ~200 kDa 53 kDa nih.gov
Hydroperoxide Lyase (HPL) Guava Fruit Not specified, but included gel filtration ~225.9 kDa 55 kDa researchgate.net
Hydroperoxide Lyase (HPL) Soybean Seeds Ammonium sulfate precipitation, DEAE-Cellulose Not specified ~53 kDa bepls.com, researchgate.net
Lipoxygenase (LOX-1 & LOX-2) Germinating Barley Ammonium sulfate precipitation, Gel filtration, Hydroxylapatite chromatography ~93 kDa (single peak) 90 kDa (LOX-1), 95 kDa (LOX-2) cerealsgrains.org
Lipoxygenase & Hydroperoxide Dehydrase Flaxseed Acetone powder extraction, chromatography 130 kDa (LOX), 55 kDa (Dehydrase) Not specified nih.gov

Future Directions and Emerging Research Areas

Elucidating Novel Enzymatic and Non-Enzymatic Metabolic Branches

The metabolism of 13-hydroperoxylinoleic acid (13-HPODE) is a complex process involving multiple enzymatic and non-enzymatic pathways that are still being actively investigated. While the initial formation of 13-HPODE from linoleic acid via lipoxygenases (LOXs) is well-established, its subsequent transformations lead to a diverse array of bioactive molecules. nih.govmdpi.com

Enzymatic Pathways:

Hydroperoxide Lyase (HPL) Pathway: In plants, 13-HPODE is a key substrate for hydroperoxide lyase, which cleaves it to produce C6-aldehydes, such as hexanal, and a 12-oxoacid. mdpi.comresearchgate.net These C6-volatiles are significant components of the "green leaf" aroma and are involved in plant defense signaling. mdpi.commdpi.com

Allene (B1206475) Oxide Synthase (AOS) Pathway: The AOS pathway converts 13-HPODE into an unstable allene oxide. mdpi.comnumberanalytics.com This intermediate can then be cyclized by allene oxide cyclase (AOC) to form 12-oxophytodienoic acid (OPDA), a precursor to jasmonates, which are crucial plant hormones involved in growth, development, and defense. numberanalytics.comfrontiersin.orgescholarship.org

Reduction to Hydroxy Derivatives: 13-HPODE can be reduced to the more stable 13-hydroxyoctadecadienoic acid (13-HODE). hmdb.ca This conversion is a significant metabolic route, as 13-HODE itself exhibits various biological activities.

Peroxygenase (POX) and Epoxy Alcohol Synthase (EAS) Pathways: These enzymes can metabolize 13-HPODE into epoxy-hydroxy fatty acids. mdpi.com

Lipoxygenase (LOX) Catalyzed Reactions: Under certain conditions, LOX can further react with 13-HPODE, leading to the formation of dihydro(pero)xy fatty acids. hmdb.ca

Non-Enzymatic Pathways:

Radical-Mediated Decomposition: 13-HPODE is relatively unstable and can decompose, particularly in the presence of transition metal ions like iron, to form various radical species, including lipid alkoxyl, peroxyl, and carbon-centered radicals. nih.gov

Formation of Aldehydes and Carboxylic Acids: The breakdown of 13-HPODE can generate toxic aldehydes, such as 4-hydroxynonenal (B163490) (4-HNE), and carboxylic acids like oxononanoic acid. researchgate.net

Reaction with Biomolecules: The decomposition products of 13-HPODE can covalently bind to DNA, amino acids, and proteins, potentially leading to cellular damage. glpbio.com

Acid-Catalyzed Transformation: In acidic conditions, 13-HPODE can be transformed into epoxyhydroxyoctadecenoic and trihydroxyoctadecenoic acids. metabolomics.se

Future research is focused on identifying and characterizing new enzymes and non-enzymatic reactions involved in 13-HPODE metabolism. Understanding these novel branches will provide a more complete picture of the diverse biological roles of this important lipid hydroperoxide.

Deepening Understanding of Specific Cellular and Molecular Signaling Mechanisms

This compound (13-HPODE) and its metabolites are increasingly recognized as important signaling molecules that modulate a variety of cellular processes. However, the precise molecular mechanisms underlying these effects are still being unraveled.

Research indicates that 13-HPODE can influence gene expression and cellular signaling pathways. For instance, studies have shown that 13-HPODE treatment of intestinal epithelial cells leads to the differential expression of thousands of genes. mdpi.com This includes the upregulation of genes involved in detoxification and various metabolic pathways. researchgate.net

One of the key signaling pathways affected by 13-HPODE is the peroxisome proliferator-activated receptor (PPAR) signaling pathway. researchgate.netmdpi.com PPARs are nuclear receptors that play critical roles in lipid metabolism, homeostasis, and inflammation. researchgate.net 13-HPODE has been shown to enhance PPAR signaling, which in turn alters fatty acid and glucose metabolism. mdpi.com

Furthermore, 13-HPODE and its degradation products, such as 4-hydroxynonenal (4-HNE), can act as signaling molecules that contribute to cellular stress responses. researchgate.net These molecules can modulate gene expression and have been implicated in the pathology of various diseases. researchgate.net

The interaction of 13-HPODE with cell surface components is another area of active investigation. It has been suggested that many of the biological effects of 13-HPODE may stem from its direct interaction with cell-surface receptors or other membrane components, rather than through its uptake and intracellular metabolism. ahajournals.org This is supported by findings that show 13-HPODE is poorly taken up by some cell types. ahajournals.org

Future research will likely focus on:

Identifying specific cell surface receptors that bind to 13-HPODE.

Elucidating the downstream signaling cascades activated by 13-HPODE in different cell types.

Understanding the cross-talk between 13-HPODE-mediated signaling and other signaling pathways.

Investigating the role of 13-HPODE in modulating the activity of transcription factors beyond the PPAR family.

A deeper understanding of these specific cellular and molecular signaling mechanisms will be crucial for clarifying the physiological and pathological roles of 13-HPODE.

Advancements in Quantitative and Spatially Resolved Analytical Techniques

The accurate quantification and localization of this compound (13-HPODE) and its metabolites within biological systems are critical for understanding their functions. However, the inherent instability and low abundance of these molecules present significant analytical challenges.

Recent advancements in analytical techniques, particularly in mass spectrometry (MS)-based methods, have greatly improved the ability to detect and quantify lipid mediators like 13-HPODE.

Quantitative Techniques:

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS has become the cornerstone for the analysis of oxylipins. The use of stable isotope-dilution analysis with LC-MS allows for accurate and sensitive quantification of specific lipid hydroperoxide isomers like 13-HPODE. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique used for the analysis of volatile compounds derived from 13-HPODE metabolism, such as C6 aldehydes. researchgate.net

Spatially Resolved Techniques:

The development of spatially resolved analytical techniques is crucial for understanding the localization of 13-HPODE and its metabolites within tissues and even single cells. This information is vital for linking their presence to specific biological events.

Mass Spectrometry Imaging (MSI): Techniques like matrix-assisted laser desorption/ionization (MALDI)-MSI and desorption electrospray ionization (DESI)-MSI are emerging as powerful tools for visualizing the spatial distribution of lipids, including oxidized fatty acids, in tissue sections. While the direct imaging of the highly reactive 13-HPODE is challenging, imaging its more stable downstream metabolites is feasible.

Future advancements in this area are expected to focus on:

Improving the sensitivity and specificity of MS-based methods for detecting a wider range of 13-HPODE metabolites.

Developing novel sample preparation techniques to minimize the artificial oxidation of lipids during analysis.

Enhancing the spatial resolution of MSI techniques to enable subcellular localization of these signaling molecules.

Integrating quantitative and spatially resolved data to create comprehensive models of lipid metabolism and signaling in different biological contexts.

These analytical advancements will be instrumental in providing a more detailed and accurate understanding of the dynamic roles of 13-HPODE in health and disease.

Interkingdom Fatty Acid Signaling and Cross-Organismal Studies

There is growing evidence that oxidized fatty acids, including derivatives of this compound (13-HPODE), act as signaling molecules in interactions between different organisms, a phenomenon known as interkingdom signaling. mdpi.comresearchgate.net These signals can influence the behavior and development of organisms across different kingdoms, such as between plants and fungi, or plants and insects.

Plant-Fungal Interactions:

Plant-derived oxylipins, including 13-HPODE, can significantly impact fungal development. For example, 13-HPODE has been shown to inhibit mycotoxin production in certain species of Aspergillus. mdpi.comfrontiersin.org Conversely, other oxylipins can promote sporulation in fungi. frontiersin.org This suggests a complex chemical dialogue between plants and fungi mediated by these lipid molecules.

Plant-Insect Interactions:

The volatile C6-aldehydes produced from the 13-HPODE pathway in plants in response to wounding play a crucial role in indirect plant defense. mdpi.com These volatiles can attract natural enemies of the herbivorous insects, thereby protecting the plant.

Cross-Organismal Studies:

The structural similarity of oxylipins across different taxa suggests a conserved role for these molecules in cell-to-cell communication. frontiersin.org Cross-organismal studies are essential to decipher this "chemical language."

Future research in this area will likely focus on:

Identifying the specific oxylipin signals and their corresponding receptors in different interacting organisms.

Understanding how these signals are perceived and transduced to elicit a response.

Investigating the evolutionary origins of these interkingdom signaling systems.

Exploring the potential to manipulate these signaling pathways for applications in agriculture, for example, to enhance plant resistance to pathogens or pests.

By studying these interactions, scientists can gain a deeper appreciation for the intricate web of chemical communication that governs ecosystems and potentially harness this knowledge for practical applications.

Q & A

Q. How is 13-HPODE synthesized in experimental settings, and what methods ensure its purity for research use?

13-HPODE is enzymatically synthesized via lipoxygenase (LOX)-catalyzed oxidation of linoleic acid, typically using soybean LOX-1, which selectively peroxidizes the C13 position . Non-enzymatic synthesis via reactive oxygen species (ROS) is also documented . To ensure purity, high-performance liquid chromatography (HPLC) with UV detection (234 nm for conjugated dienes) is employed for isolation, followed by structural validation using nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Purity thresholds >95% are recommended for biological assays, with storage at -80°C in inert solvents (e.g., ethanol) to prevent degradation .

Q. What analytical techniques are employed to identify and quantify 13-HPODE in biological samples?

Gas chromatography-mass spectrometry (GC-MS) is standard for quantifying 13-HPODE after derivatization (e.g., trimethylsilyl ethers) . Liquid chromatography (LC)-MS/MS offers higher sensitivity for complex matrices, using reverse-phase C18 columns and negative-ion electrospray ionization . For in situ detection in vascular tissues, bioassays measuring prostacyclin (PGI₂) release via radioimmunoassay or enzyme-linked immunosorbent assay (ELISA) are coupled with tension recordings in organ chambers .

Q. What is the role of 13-HPODE in modulating endothelial cell function?

13-HPODE stimulates endothelial prostacyclin (PGI₂) biosynthesis at concentrations <20 μM, as shown in canine splenic and coronary arteries. This effect is cyclooxygenase (COX)-dependent, validated using inhibitors like indomethacin and meclofenamate . However, at >20 μM, 13-HPODE inhibits PGI₂ synthesis, likely via disruption of PGH₂ synthase activity, highlighting dose-dependent duality .

Advanced Research Questions

Q. How does 13-HPODE modulate vascular tone, and what experimental models elucidate its dual relaxant/contractile effects?

In canine arteries, 13-HPODE induces dose-dependent relaxation (EC₅₀ ~3 μM) via COX-mediated PGI₂ production in endothelial and smooth muscle cells . Contractions at >3 μM are thromboxane receptor-dependent, demonstrated using antagonists like daltroban in splenic arteries . Experimental models involve:

  • Organ chamber assays : Isometric tension recordings in endothelium-intact vs. denuded arterial rings pre-contracted with prostaglandin F2α (PGF2α) or noradrenaline .
  • Bioassays : Co-incubation with nitric oxide (NO) synthase inhibitors (e.g., L-NG-nitroarginine) and superoxide dismutase (SOD) to exclude NO/superoxide involvement .

Q. What unresolved mechanisms underlie 13-HPODE-induced relaxation independent of NO and cyclooxygenase?

Despite COX inhibitors abolishing 13-HPODE effects in endothelium-denuded rings, residual relaxation persists in intact arteries, suggesting an unidentified endothelial mediator. This mediator is neither NO (L-NG-nitroarginine-insensitive) nor a COX product, as shown in canine circumflex coronary artery studies . Proposed hypotheses include:

  • Epoxide intermediates : Isotopic labeling studies suggest allene epoxide formation during 13-HPODE metabolism, though exact pathways remain unclear .
  • Receptor-mediated signaling : Potential interaction with transient receptor potential (TRP) channels or peroxisome proliferator-activated receptors (PPARs), warranting further pharmacological profiling .

Q. How do methodological variations in lipid peroxidation assays impact reproducibility of 13-HPODE data?

Discrepancies arise from:

  • Substrate specificity : Soybean LOX-1 vs. non-enzymatic ROS oxidation yields distinct 9-/13-HPODE ratios, affecting biological activity .
  • Sample preparation : Artifactual degradation during extraction (e.g., auto-oxidation) is mitigated by antioxidants (e.g., butylated hydroxytoluene) and inert atmospheres .
  • Statistical thresholds : Studies reporting "no effect" of SOD on 13-HPODE responses (P >0.05 via ANOVA) may lack power; sample sizes ≥7 per group are recommended .

Q. How does 13-HPODE influence oxidative stress responses in non-vascular systems, such as plants or hepatocytes?

In Haloxylon ammodendron, 13-HPODE accumulation under drought stress correlates with membrane integrity via unsaturated fatty acid modulation . In rat hepatocytes, 13-HPODE inhibits glyoxalase II, altering glutathione metabolism and redox homeostasis . Experimental approaches include:

  • Metabolomic profiling : LC-MS/MS quantification of hydroxyoctadecadienoic acids (HODEs) and malondialdehyde (MDA) in stressed tissues .
  • Enzyme kinetics : Recombinant glyoxalase II assays with deuterated 13-HPODE to track isotopic shifts .

Methodological Considerations

  • Dose optimization : Use 10–20 μM 13-HPODE for PGI₂ stimulation; higher doses (>20 μM) may artifactually inhibit COX .
  • Control experiments : Include endothelium-denuded tissues and COX/NO synthase inhibitors to isolate mechanisms .
  • Data normalization : Express vascular tension as % relaxation relative to pre-contraction (e.g., PGF2α-induced) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
13-Hydroperoxylinoleic acid
Reactant of Route 2
Reactant of Route 2
13-Hydroperoxylinoleic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.